4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid
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Overview
Description
4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6ClN3O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of amino, chloro, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, guanidine hydrochloride, and phosphorus oxychloride.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include ethanol and acetic acid, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of 4-amino-2-substituted-6-methylpyrimidine-5-carboxylic acid derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the chloro and amino groups allows the compound to form strong interactions with the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
4-Amino-5-chloro-2,6-dimethylpyrimidine: Similar structure with an additional methyl group.
2-Amino-6-methyl-4-pyrimidinol: Precursor in the synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in this compound makes it unique compared to its similar compounds. This functional group enhances its solubility in water and allows it to participate in a wider range of chemical reactions, making it more versatile for various applications.
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-amino-2-chloro-6-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-3(5(11)12)4(8)10-6(7)9-2/h1H3,(H,11,12)(H2,8,9,10) |
InChI Key |
ADKBOSIAPFXZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)C(=O)O |
Origin of Product |
United States |
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